molecular formula C8H13NO3S B12337392 azanium;2,3-dimethylbenzenesulfonate

azanium;2,3-dimethylbenzenesulfonate

Cat. No.: B12337392
M. Wt: 203.26 g/mol
InChI Key: MPYVAOBZGSNBFX-UHFFFAOYSA-N
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Description

Azanium;2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of benzenesulfonates. It is characterized by the presence of an azanium ion (NH4+) and a 2,3-dimethylbenzenesulfonate ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;2,3-dimethylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzenesulfonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C8H10SO3H+NH4OHC8H10SO3NH4+H2OC_8H_{10}SO_3H + NH_4OH \rightarrow C_8H_{10}SO_3NH_4 + H_2O C8​H10​SO3​H+NH4​OH→C8​H10​SO3​NH4​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Azanium;2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonic acid derivatives.

Scientific Research Applications

Azanium;2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of azanium;2,3-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azanium ion (NH4+) can also play a role in the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Azanium;2,4-dimethylbenzenesulfonate
  • Azanium;2,5-dimethylbenzenesulfonate
  • Azanium;2,6-dimethylbenzenesulfonate

Uniqueness

Azanium;2,3-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other dimethylbenzenesulfonates.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

azanium;2,3-dimethylbenzenesulfonate

InChI

InChI=1S/C8H10O3S.H3N/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3

InChI Key

MPYVAOBZGSNBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[NH4+]

Origin of Product

United States

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